2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C39H48B3N3O6 and its molecular weight is 687.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Dendrimer Synthesis : This compound is used in the synthesis of dendrimers. For example, the synthesis of tetrazole dendrimeric chalcones involves the creation of 1,3,5-triazine core containing tetrazole dendrimers, where compounds exhibit moderate to excellent antifungal activities against a panel of fungi (Vembu et al., 2016).
Molecular Structure Studies : This compound is crucial in studies involving molecular structures. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which do not show strong coordination in both solid state and solution (Spencer et al., 2002).
Applications in Material Science
Optoelectrochemical Properties : This compound is used in the synthesis of star-shaped thiophene and pyrrole functionalized monomers. These monomers are then used to create copolymers with unique optoelectrochemical properties, suitable for various applications in material science (Ak & Toppare, 2009).
Aromatic Polyamides : It's also used in the creation of phenyl-1,3,5-triazine functional aromatic polyamides. These polyamides demonstrate high thermal stability and good mechanical properties, making them suitable for advanced material applications (Yu et al., 2012).
Biological and Chemical Applications
Antimicrobial Agents : The synthesis of 2,4,6-trichloro-1,3,5-triazine derivatives, which includes the compound , has shown potential in creating antimicrobial agents. These compounds have been evaluated for their effectiveness against various microbial activities (Sareen et al., 2006).
DNA Binding Agents : It also finds use in the synthesis of diaryltriazines, which are important for binding to DNA and RNA sequences. This is critical in the study of nucleic acids and their interactions with various compounds (Spychała et al., 1994).
Properties
IUPAC Name |
2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-25(14-20-28)31-43-32(26-15-21-29(22-16-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-17-23-30(24-18-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOUYVNUGDLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48B3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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